molecular formula C17H15N3O2S2 B2525361 2,4-dimethyl-N-(2-(thiophene-2-carboxamido)phenyl)thiazole-5-carboxamide CAS No. 1206992-55-3

2,4-dimethyl-N-(2-(thiophene-2-carboxamido)phenyl)thiazole-5-carboxamide

Cat. No.: B2525361
CAS No.: 1206992-55-3
M. Wt: 357.45
InChI Key: CZNZNFXDOGKCRE-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-(thiophene-2-carboxamido)phenyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H15N3O2S2 and its molecular weight is 357.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed towards synthesizing and characterizing thiazole and thiophene derivatives due to their structural significance and potential biological activities. For instance, the synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups highlights the chemical versatility of thiocarboxamides in generating biologically relevant structures (Nötzel et al., 2001). Similarly, the creation of biologically active thiophene-3-carboxamide derivatives reveals the antimicrobial and antifungal potential of these compounds (Vasu et al., 2003).

Biological Activity

The exploration of thiophene and thiazole derivatives for their anticancer activity is a prominent research theme. For example, new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects, showing promising inhibitory activity against several cancer cell lines (Atta & Abdel‐Latif, 2021). This indicates the potential of thiazole and thiophene compounds in developing anticancer therapies.

Molecular Interactions and Structural Analysis

The study of crystal structures and molecular interactions of thiophene derivatives contributes to understanding their chemical behavior and potential applications. For instance, the synthesis and crystal structure analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provided insights into the hydrogen bond interactions and molecular conformation (Prabhuswamy et al., 2016).

Potential for New Material Synthesis

The development of new materials, such as polyamides containing pendant pentadecyl chains, showcases the utility of aromatic compounds in material science. These materials, synthesized from cardanol and characterized for their enhanced solubility and thermal stability, demonstrate the potential of incorporating aromatic thiazole units into polymers for various applications (More et al., 2010).

Properties

IUPAC Name

2,4-dimethyl-N-[2-(thiophene-2-carbonylamino)phenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-10-15(24-11(2)18-10)17(22)20-13-7-4-3-6-12(13)19-16(21)14-8-5-9-23-14/h3-9H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNZNFXDOGKCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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